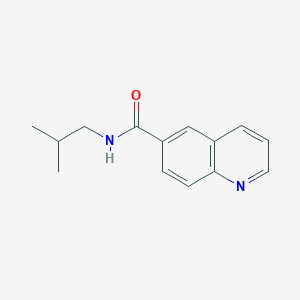
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone, commonly known as 4-APi-ECBM, is a novel compound of interest in the field of neuroscience research. It is a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory.
作用机制
The α7 nAChR is a ligand-gated ion channel that is widely expressed in the brain and plays a crucial role in cognitive function, learning, and memory. 4-APi-ECBM selectively binds to the allosteric site of the α7 nAChR, which enhances the receptor's sensitivity to acetylcholine, the endogenous ligand. This positive allosteric modulation leads to increased ion flow through the receptor, resulting in enhanced neurotransmitter release, synaptic plasticity, and cognitive function.
Biochemical and Physiological Effects:
4-APi-ECBM has been shown to have a wide range of biochemical and physiological effects in animal models. It has been demonstrated to enhance cognitive function, improve memory, and reduce cognitive impairment. Moreover, it has been shown to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of 4-APi-ECBM.
实验室实验的优点和局限性
One of the main advantages of 4-APi-ECBM is its selectivity and potency in modulating the α7 nAChR, which makes it a valuable tool for studying the receptor's function and potential therapeutic applications. Moreover, it has been shown to have a favorable pharmacokinetic profile and can be administered orally, making it a convenient compound for preclinical studies. However, one of the limitations of 4-APi-ECBM is its lack of selectivity for the α7 nAChR, which may lead to off-target effects and limit its therapeutic potential.
未来方向
There are several future directions for research on 4-APi-ECBM. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Further studies are needed to fully understand the mechanism of action and potential benefits of 4-APi-ECBM in these conditions. Moreover, there is a need for more selective and potent compounds that can modulate the α7 nAChR, which may lead to the development of more effective therapies for these disorders. Additionally, the use of 4-APi-ECBM as a tool for studying the α7 nAChR and its function in the brain is an area of ongoing research.
合成方法
The synthesis of 4-APi-ECBM involves a multistep process that starts with the reaction between 1-ethylcyclobutanecarboxylic acid and thionyl chloride to form 1-ethylcyclobutanecarbonyl chloride. This intermediate is then reacted with 4-aminopiperidine to form the corresponding amide, which is subsequently reduced with lithium aluminum hydride to yield 4-APi-ECBM. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
科学研究应用
4-APi-ECBM has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance cognitive function, improve memory, and alleviate symptoms of cognitive impairment in animal models. Moreover, it has been demonstrated to have neuroprotective effects, reduce inflammation, and promote synaptic plasticity.
属性
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-ethylcyclobutyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-12(6-3-7-12)11(15)14-8-4-10(13)5-9-14/h10H,2-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYVLANIOGJFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)C(=O)N2CCC(CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopiperidin-1-yl)(1-ethylcyclobutyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)


![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)




![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholin-3-one](/img/structure/B7590462.png)
![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)
